

Application Note: Poly(D-Glu, D-Lys) Hydrobromide Nanoparticle Formulation

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Compound of Interest

Compound Name: POLY(D-GLU, D-LYS)
HYDROBROMIDE

CAS No.: 119039-80-4

Cat. No.: B1169519

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Executive Summary & Material Logic

This guide details the formulation of nanoparticles using **Poly(D-Glu, D-Lys) Hydrobromide**, a synthetic random copolymer. Unlike standard Poly-L-Lysine (PLL) or Poly-L-Glutamic Acid (PGA) vectors, this copolymer utilizes D-amino acids, rendering the peptide backbone resistant to enzymatic hydrolysis (proteases) in vivo.

Physicochemical Profile[1][2][3][4][5][6][7][8][9]

- Composition: Random copolymer of D-Glutamic Acid and D-Lysine.
- Typical Ratio: 6:4 (Glu:Lys).
- Net Charge (pH 7.4): Anionic.
 - Reasoning: At physiological pH, Glutamic acid residues (pKa ~4.2) are deprotonated (), and Lysine residues (pKa ~10.5) are protonated ()

). With a 6:4 ratio, the net charge is negative (

net charge unit per decamer).

- Solubility: Highly water-soluble; typically supplied as a hydrobromide salt.

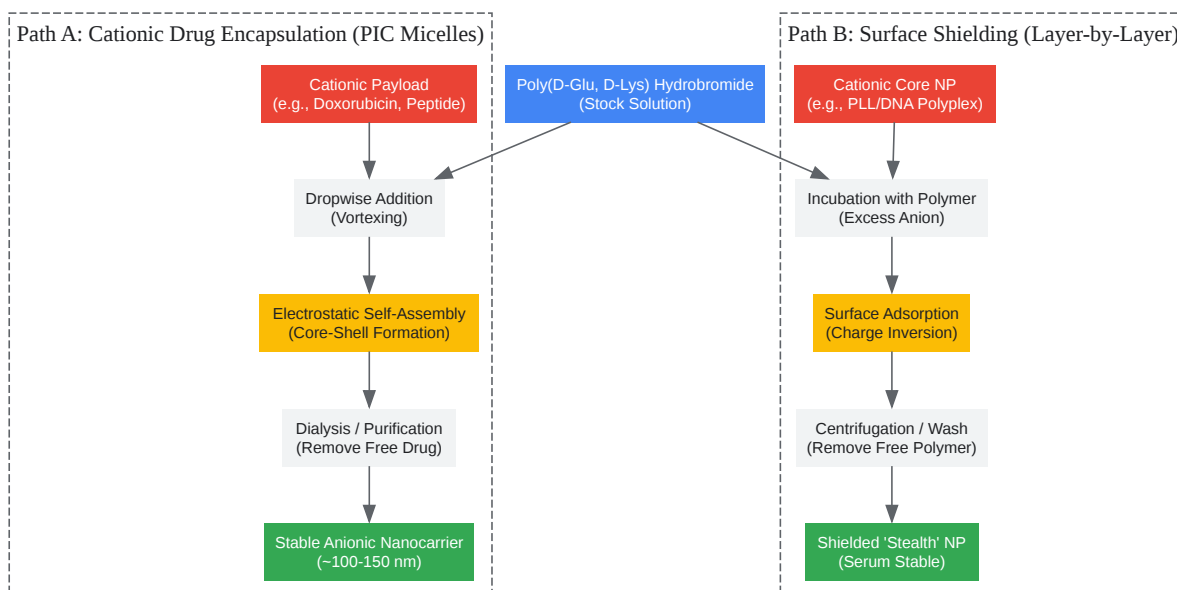
Strategic Application

This polymer is not a standard cationic transfection agent. Instead, it serves two advanced roles:

- Stealth Coating (LbL): It acts as a non-degradable, anionic "shield" for cationic gene delivery vectors (polyplexes), preventing serum aggregation.
- Cationic Drug Carrier: It forms Polyion Complex (PIC) micelles with cationic chemotherapeutics (e.g., Doxorubicin) or cationic peptides.

Formulation Workflows (Graphviz Visualization)

The following diagram outlines the two primary formulation pathways: Electrostatic Drug Encapsulation and Nanoparticle Surface Shielding.



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Caption: Dual-pathway workflow for generating drug-loaded micelles (Path A) or shielded polyplexes (Path B) using Poly(D-Glu, D-Lys).

Protocol A: Polyion Complex (PIC) Micelles for Cationic Drugs

Objective: Encapsulate a cationic small molecule (e.g., Doxorubicin HCl) or peptide using the anionic domains of Poly(D-Glu, D-Lys).

Reagents

- Polymer Stock: **Poly(D-Glu, D-Lys) Hydrobromide** (dissolved in dH₂O at 2 mg/mL).

- Payload Stock: Doxorubicin HCl (2 mg/mL in dH₂O).
- Buffer: 10mM HEPES, pH 7.4 (Avoid high salt initially to permit electrostatic binding).

Step-by-Step Methodology

- Charge Ratio Calculation (N/P or +/- Ratio):
 - Determine the molar concentration of Glutamic Acid residues () in your polymer stock.
 - Note: For a 6:4 copolymer, 60% of the mass (approx) contributes anionic charges.
 - Target a Charge Ratio (Anion/Cation) of 1.2 : 1 to 2 : 1. An excess of polymer ensures the particle remains soluble and negatively charged, preventing macroscopic precipitation.
- Mixing (Controlled Assembly):
 - Place the Drug Solution (Cationic) in a glass vial under magnetic stirring (500 RPM).
 - Add the Polymer Solution (Anionic) dropwise to the drug solution.
 - Scientific Insight: Adding polymer to drug (rather than drug to polymer) often prevents large aggregates by maintaining a local excess of the stabilizing polymer chains during the nucleation of the complex.
- Incubation:
 - Stir for 30 minutes at Room Temperature (RT) in the dark (if drug is light-sensitive).
 - The solution should turn slightly opalescent (Tyndall effect), indicating nanoparticle formation.
- Crosslinking (Optional but Recommended):
 - To prevent disintegration in the bloodstream, crosslink the core.

- Add EDC/NHS (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to activate the carboxyl groups of Glu, forming amide bonds with the amine groups of the Lys residues or the drug (if it has primary amines).
- Reaction: Incubate for 4 hours at RT.
- Purification:
 - Transfer to a dialysis bag (MWCO 3.5 kDa).
 - Dialyze against PBS (pH 7.4) for 24 hours to remove free drug and reaction byproducts.

Protocol B: Layer-by-Layer (LbL) Surface Shielding

Objective: Coat a cationic gene delivery vector (e.g., Poly-L-Lysine/DNA polyplex) with Poly(D-Glu, D-Lys) to improve stability and reduce toxicity.

Reagents

- Core Nanoparticles: Pre-formed cationic polyplexes (Zeta potential > +20 mV).
- Coating Polymer: **Poly(D-Glu, D-Lys) Hydrobromide** (1 mg/mL in 10mM HEPES, pH 7.4).

Step-by-Step Methodology

- Zeta Potential Baseline:
 - Measure the Zeta potential of your core nanoparticles. Ensure they are strongly positive (+20 to +40 mV) to drive adsorption.
- Coating Process:
 - Dilute the Core NPs to 0.5 mg/mL.
 - Add the Core NP suspension dropwise into a stirring solution of Poly(D-Glu, D-Lys).
 - Critical Step: You must add the particles into the coating polymer (excess coating material). If you do the reverse, the particles will bridge and flocculate.

- Incubation:
 - Stir gently for 30 minutes.
- Purification (Centrifugation):
 - Centrifuge at 12,000 - 15,000 x g for 30 minutes (depending on core size).
 - Discard supernatant (contains excess polymer).
 - Resuspend the pellet in PBS.
- Validation (Zeta Inversion):
 - Measure Zeta potential.^{[1][2]} A successful coating is indicated by a reversal of charge from Positive (e.g., +30 mV) to Negative (e.g., -20 mV).

Characterization & Quality Control

Summarize your formulation metrics using the following table structure.

Metric	Method	Target Specification	Scientific Rationale
Particle Size	Dynamic Light Scattering (DLS)	80 - 200 nm	Optimal for EPR effect (tumor accumulation) and avoiding renal clearance (<10 nm).
Polydispersity (PDI)	DLS	< 0.2	Indicates a uniform population; PDI > 0.3 suggests aggregation.
Zeta Potential	Electrophoretic Light Scattering	-15 to -30 mV	Net negative charge repels serum proteins (albumin) and prevents opsonization.
Encapsulation Efficiency	UV-Vis / HPLC	> 60%	Measures the percentage of drug successfully trapped in the PIC micelle.
Stability	Serum Incubation (FBS)	No size increase > 20%	"D" isomer should resist degradation; "L" isomer coatings often fail here.

Troubleshooting Guide

Problem: Macroscopic Precipitation (Cloudy/White Clumps)

- Cause: Charge ratio is too close to neutrality (1:1), leading to zero net charge and aggregation.
- Solution: Increase the Anion/Cation ratio. Ensure you are working at a ratio > 1.5 : 1 (excess polymer).
- Solution: Check pH.^{[1][2]} If pH drops below 4.5, Glutamic acid protonates, losing its charge and solubility. Keep pH > 7.0.

Problem: Low Drug Loading

- Cause: Ionic strength of buffer is too high.
- Solution: Perform the initial mixing in water or low-salt buffer (10mM HEPES). Add salt (PBS) after the particles have formed and (optionally) crosslinked. Salt competes with the drug for binding sites.

Problem: Toxicity in Cell Culture

- Cause: Excess free polycation (if using Path B) or high concentrations of the hydrobromide salt.
- Solution: Ensure thorough dialysis/washing.[3] While Poly(D-Glu, D-Lys) is less toxic than pure Poly-L-Lysine, high concentrations of any poly-electrolyte can disrupt cell membranes.

References

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